molecular formula C11H10FNO2 B11724072 Ethyl 6-Fluoroindole-3-carboxylate

Ethyl 6-Fluoroindole-3-carboxylate

Cat. No.: B11724072
M. Wt: 207.20 g/mol
InChI Key: LFXOAQJQPSBULX-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) and Fluoroindole Scaffolds in Modern Organic Synthesis

The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. ijpsr.comrsc.org This nitrogen-containing heterocyclic compound is a fundamental component of the essential amino acid tryptophan and is present in vital biomolecules like serotonin (B10506) and melatonin. rsc.orgresearchgate.net In medicinal chemistry, the indole nucleus is a cornerstone for the development of new therapeutic agents, with numerous indole derivatives being investigated for a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.netnih.gov The reactivity of the indole ring, particularly its susceptibility to electrophilic substitution at the C3 position, makes it a versatile template for chemical modification and the construction of complex molecular architectures. nih.govorganic-chemistry.org

The introduction of a fluorine atom into the indole scaffold to create fluoroindoles can significantly modulate the parent molecule's physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This has made fluoroindole derivatives highly sought after in drug discovery programs. nih.govnih.gov The strategic placement of fluorine can lead to enhanced potency and improved pharmacokinetic profiles of drug candidates.

Overview of Indole-3-carboxylates as Versatile Chemical Intermediates

Indole-3-carboxylates, which are derivatives of indole-3-carboxylic acid, serve as crucial intermediates in organic synthesis. nih.govhmdb.ca The carboxylate group at the 3-position can be readily transformed into a variety of other functional groups, providing access to a diverse range of 3-substituted indole derivatives. scirp.org For instance, indole-3-carbaldehyde, a related compound, can be easily oxidized to indole-3-carboxylic acid. wikipedia.org The carboxylate moiety can participate in various chemical reactions, including esterification, amidation, and reduction, allowing for the facile elaboration of the indole core. This versatility makes indole-3-carboxylates valuable starting materials for the synthesis of complex natural products and pharmaceutically active compounds. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

ethyl 6-fluoro-1H-indole-3-carboxylate

InChI

InChI=1S/C11H10FNO2/c1-2-15-11(14)9-6-13-10-5-7(12)3-4-8(9)10/h3-6,13H,2H2,1H3

InChI Key

LFXOAQJQPSBULX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=CC(=C2)F

Origin of Product

United States

Chemical Reactivity and Derivatization of Ethyl 6 Fluoroindole 3 Carboxylate

Functionalization at the Indole (B1671886) Nitrogen (N1) Atom

The nitrogen atom of the indole ring is a common site for functionalization, allowing for the introduction of various substituents that can significantly alter the molecule's biological and chemical properties.

N-Alkylation Reactions

The indole nitrogen can be readily alkylated under basic conditions. The reaction typically involves deprotonation of the N-H bond with a suitable base to form an indolide anion, which then acts as a nucleophile to attack an alkylating agent. Common bases used for this purpose include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF).

For instance, the alkylation of 6-fluoroindole (B127801) with N-(5-bromopentyl)phthalimide in the presence of sodium hydride demonstrates a typical N-alkylation procedure that can be applied to ethyl 6-fluoroindole-3-carboxylate. nih.gov Similarly, reaction with 1,8-dibromooctane (B1199895) can be used to introduce a longer alkyl chain at the N1 position. nih.gov

Table 1: Representative N-Alkylation Reactions on the 6-Fluoroindole Nucleus

Alkylating AgentBaseSolventProduct TypeReference
N-(5-bromopentyl)phthalimideNaHDMFN-Phthalimidopentyl derivative nih.gov
1,8-dibromooctaneNaHDMFN-(8-bromooctyl) derivative nih.gov

N-Acylation Reactions

N-acylation of the indole nitrogen introduces an acyl group, which can serve as a protecting group or as a precursor for further transformations. This reaction is typically carried out using an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. The base neutralizes the acidic proton on the indole nitrogen, facilitating the nucleophilic attack on the acylating agent.

While specific examples for this compound are not prevalent, the general mechanism for N-acylation of indoles is well-established. The choice of base and reaction conditions can be tailored to the specific acylating agent and the desired product.

Transformations Involving the C3-Carboxylate Group

The ethyl carboxylate group at the C3 position is another key site for derivatization, offering a gateway to a range of other functional groups.

Hydrolysis to the Corresponding Carboxylic Acid

The ester functionality can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed and typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt.

This transformation is a fundamental step in the synthesis of many indole-3-carboxylic acid derivatives, which are themselves important intermediates in medicinal chemistry. The resulting 6-fluoroindole-3-carboxylic acid can then be used in a variety of coupling reactions.

Transesterification Reactions

Transesterification involves the conversion of the ethyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. This reaction is useful for modifying the ester group to alter the solubility or other physicochemical properties of the molecule. For example, reaction with a higher boiling point alcohol can be driven to completion by removing the lower-boiling ethanol (B145695).

Formation of Amides and Other Carboxylate Derivatives

The ethyl ester can be converted into a wide array of amides through reaction with primary or secondary amines. khanacademy.org This amidation can be achieved by direct aminolysis, often requiring high temperatures, or more commonly, by first hydrolyzing the ester to the carboxylic acid and then using standard peptide coupling reagents (e.g., DCC, EDC) to form the amide bond with an amine. libretexts.orgdiva-portal.orgarkat-usa.org The amide functionality is a key feature in many biologically active molecules. arkat-usa.orgnih.gov

The synthesis of indole carboxamides through coupling reactions of indole carboxylic acids with amino acid esters is a well-documented process. arkat-usa.org This highlights the utility of the C3-carboxylate group as a handle for introducing peptide-like structures.

Table 2: Common Transformations of the C3-Carboxylate Group

Reaction TypeReagentsProduct
HydrolysisNaOH or KOH (aq), then H+6-Fluoroindole-3-carboxylic acid
TransesterificationR'OH, Acid or Base catalystAlkyl 6-fluoroindole-3-carboxylate
Amide FormationR'R''NHN,N-Disubstituted-6-fluoroindole-3-carboxamide
Amide Formation (via acid)1. NaOH, H+ 2. R'R''NH, Coupling agentN,N-Disubstituted-6-fluoroindole-3-carboxamide

Decarboxylation Strategies

The removal of the C3-carboxylate group from this compound is a fundamental transformation that yields the parent 6-fluoroindole scaffold. This process typically proceeds in two steps: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by decarboxylation.

The hydrolysis step can be achieved under basic conditions, for example, using potassium hydroxide in an aqueous solution. The subsequent decarboxylation of the resulting indole-3-carboxylic acid derivative can be accomplished through several methods. Heating the carboxylic acid above its melting point can induce thermal decarboxylation, a method historically used for indole-2-carboxylic acids. researchgate.net More controlled, modern methods have been developed for the decarboxylation of indole-3-carboxylic acids. These include reactions under basic conditions, either catalyzed by potassium carbonate or promoted by a solvent like acetonitrile, which can provide the corresponding indoles in good to excellent yields. researchgate.net

Alternatively, acid-catalyzed decarboxylation is also a viable route. Studies on indole-3-carboxylic acid have shown that the reaction proceeds in acidic aqueous solutions, consistent with an A-SE2 mechanism involving a zwitterionic intermediate. rsc.org The rate of this reaction is influenced by the acidity of the medium. rsc.org The product of this hydrolysis and decarboxylation sequence is 6-fluoroindole-3-acetic acid or, with complete removal of the C3 group, 6-fluoroindole. sigmaaldrich.comnih.gov The enzyme indole-3-carboxylate (B1236618) decarboxylase can also catalyze the reversible decarboxylation of indole-3-carboxylate to indole and CO2, a reaction that can be activated by ions such as Zn2+, Mn2+, or Mg2+. wikipedia.orgnih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Fluoroindole Moiety

The electronic properties of the 6-fluoroindole ring system, influenced by the electron-donating nitrogen atom and the electron-withdrawing fluorine atom and C3-ester group, dictate its behavior in substitution reactions.

Electrophilic Aromatic Substitution: In general, the pyrrole (B145914) ring of an indole is more susceptible to electrophilic attack than the benzene (B151609) ring due to the high electron density endowed by the nitrogen lone pair. youtube.com Electrophilic substitution on unsubstituted indoles overwhelmingly occurs at the C3-position. youtube.com In this compound, this position is blocked. Therefore, electrophilic attack would necessitate harsher conditions and could potentially occur at the C2-position of the pyrrole ring or on the benzene ring, though the latter is deactivated by the electronegative fluorine atom. The presence of certain activating groups, such as a 6-methoxy group, has been shown to direct some electrophilic substitution to the C2-position, a process that could be competitive in appropriately substituted 6-fluoroindoles. rsc.org

Nucleophilic Aromatic Substitution (SNAr): The presence of a fluorine atom on the benzene ring opens up the possibility of nucleophilic aromatic substitution (SNAr). Aryl halides, particularly those activated by electron-withdrawing groups, can undergo SNAr. libretexts.org In this mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized negative intermediate (a Meisenheimer complex), followed by the elimination of the halide ion. libretexts.org

For SNAr to occur, the electron-withdrawing substituent is most effective when positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com In this compound, the C3-ester group is an electron-withdrawing group, but its activating effect on the C6-fluorine is transmitted through the indole nucleus. A key feature of SNAr on fluoroarenes is that fluorine, despite its strong bond with carbon, often acts as an excellent leaving group. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond and makes the carbon atom highly electrophilic. masterorganicchemistry.comyoutube.com Organic photoredox catalysis has also emerged as a method to enable the nucleophilic defluorination of unactivated fluoroarenes under mild conditions. nih.gov

Coupling Reactions at Various Indole Positions (C2, C3, C4-C7)

The functionalization of the indole core at its various carbon positions through coupling reactions is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules.

C2-Position: Direct functionalization at the C2-position of the indole ring often requires the installation of a directing group on the indole nitrogen. This strategy allows for regioselective reactions, such as the copper-catalyzed trifluoromethylation of indoles using a removable directing group. researchgate.net Metal-free methods for C2-trifluoromethylation have also been developed using reagents like sodium triflinate (Langlois' reagent). researchgate.net

C3-Position: The C3-position is the most nucleophilic site and is readily functionalized. chemrxiv.org While the title compound already possesses a substituent at C3, reactions on the parent 6-fluoroindole scaffold are illustrative. For example, 6-fluoroindole can undergo a Mannich reaction with formaldehyde (B43269) and dimethylamine (B145610) to produce 6-fluoro-gramine, which is a versatile intermediate for introducing various functionalities, such as a nitrile group to form 6-fluoroindole-3-acetonitrile. google.com Direct C3-alkylation can be achieved using alcohols in a hydrogen autotransfer strategy, often mediated by precious metals, although metal-free methods using catalysts like cesium carbonate/oxone® have also been reported. chemrxiv.org Enantioselective C-H functionalization at C3 has been achieved using rhodium(II) catalysts with diazo compounds. nih.gov

C4 and C7-Positions: Functionalization at the C4 and C7 positions on the benzene ring of indole is notoriously challenging due to their remoteness from the directing influence of the nitrogen atom. rsc.orgresearchgate.net Significant progress has been made using transition-metal-catalyzed C-H activation, which typically requires a directing group on the indole nitrogen to achieve site-selectivity. nih.govrsc.org

C7-Functionalization: Rhodium and ruthenium catalysts have been effectively used for the direct C7-functionalization of N-pivaloylindoles. nih.govnih.gov These methods allow for alkenylation with acrylates and styrenes, as well as alkylation with α,β-unsaturated ketones. nih.gov Ruthenium(II)-catalyzed C7-thioarylation and trifluoromethylthiolation have also been reported. chemrxiv.org

C4-Functionalization: Accessing the C4-position is also a significant challenge. researchgate.netresearchgate.net Strategies involving the installation of a pivaloyl group at the C3-position can direct palladium or copper catalysts to functionalize the C4 and C5 positions. nih.gov Boron-mediated C-H borylation using simple BBr₃ can also selectively deliver a boron species to the C4 or C7 positions, depending on the directing group, allowing for subsequent metal-free functionalization. nih.gov

C5-Position: The C5-position can be functionalized using strategies similar to those for C4, often relying on directing groups and transition metal catalysis. nih.gov For instance, copper-mediated multi-fold additions have been used to functionalize related aromatic systems. nih.gov

Rearrangement and Ring-Closure Mechanisms of Derived Intermediates

Intermediates derived from this compound can participate in a variety of rearrangement and ring-closure reactions to form novel heterocyclic systems. A prominent strategy in indole synthesis that highlights such mechanisms is the 6π-electrocyclic ring closure.

In this type of reaction, a linear hexatriene system undergoes a thermally or photochemically induced cyclization to form a cyclohexadiene. This strategy has been applied to the synthesis of indoles, where a suitably substituted amidotriene can undergo a facile electrocyclic ring closure. nih.govresearchgate.net For example, a triene formed by the Stille coupling of an α-(tributylstannyl)enecarbamate and a 2-iodo-cyclohexenone readily cyclizes upon heating to form a cyclohexadiene intermediate, which can then be oxidized to a protected aniline (B41778) derivative and subsequently cyclized to form the indole core. nih.gov The efficiency of this closure can be enhanced by the electronic push-pull nature of substituents on the triene system. researchgate.net

Derived intermediates can also undergo cyclization to form other fused heterocyclic systems. Ketenimine intermediates, formed from precursors like N-sulfonyl-1,2,3-triazoles, can react with adjacent imine functionalities in a 6π-electrocyclic ring closure to generate novel, fluorescent 10π-electron cyclic amidines. researchgate.net Such reactions demonstrate how the indole framework or its precursors can be manipulated through pericyclic reactions to access diverse and functionally rich molecular scaffolds.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of ethyl 6-fluoroindole-3-carboxylate in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides valuable information about the electronic environment of the fluorine substituent.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the N-H proton, and the protons of the ethyl ester group. The chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the fluorine atom and the carboxylate group.

For a structurally similar compound, 3-cyclohexyl-6-fluoro-1H-indole, the proton on the nitrogen (N-H) appears as a broad singlet around 7.84 ppm. rsc.org The aromatic protons exhibit characteristic splitting patterns. For instance, the proton at the C5 position in a 6-fluoro substituted indole typically appears as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. rsc.org The protons of the ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, typical for an ethyl ester.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is expected to resonate at a downfield chemical shift, typically in the range of 160-170 ppm. The carbon atoms of the indole ring will appear in the aromatic region (approximately 95-140 ppm). The fluorine substitution at the C6 position will significantly influence the chemical shifts of the surrounding carbon atoms, particularly C5, C6, and C7, through C-F coupling. For instance, in 3-cyclohexyl-6-fluoro-1H-indole, the carbon directly bonded to fluorine (C6) shows a large coupling constant, resulting in a doublet, with chemical shifts around 161.1 and 158.7 ppm. rsc.org The other aromatic carbons also show smaller C-F couplings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity
N-H~8.0-9.0-Broad Singlet
H-2~7.8-8.2~125-130Singlet/Doublet
H-4~7.5-7.9~120-125Doublet of Doublets
H-5~6.8-7.2~110-115Doublet of Doublets
H-7~7.1-7.5~95-100Doublet of Doublets
-OCH₂CH₃~4.2-4.5~60-65Quartet
-OCH₂CH₃~1.2-1.5~14-15Triplet
C=O-~160-165Singlet
C-2-~125-130Singlet
C-3-~110-115Singlet
C-3a-~125-130Singlet
C-4-~120-125Doublet
C-5-~110-115 (d, JCF)Doublet
C-6-~158-162 (d, ¹JCF)Doublet
C-7-~95-100 (d, JCF)Doublet
C-7a-~135-140 (d, JCF)Doublet

Note: The chemical shifts are predicted based on data from structurally related compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atom. The chemical shift of the fluorine nucleus is very sensitive to its local electronic environment. For 6-fluoro-substituted indoles, the ¹⁹F chemical shift provides valuable information about the electronic effects of the substituents on the indole ring. In a related compound, 6-fluoro-3-methyl-1H-indole, the ¹⁹F NMR signal appears at approximately -121.75 ppm. rsc.org The exact chemical shift for this compound will be influenced by the electronic nature of the ethyl carboxylate group at the 3-position. Any changes in the conformation of the molecule that affect the spatial orientation of the fluorine atom relative to other parts of the molecule could also be reflected in the ¹⁹F NMR spectrum, potentially through changes in chemical shift or line broadening.

Two-dimensional (2D) NMR techniques are crucial for the definitive assignment of the complex ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (e.g., H-4 with H-5, and H-5 with H-7) and between the methylene and methyl protons of the ethyl group. This helps in tracing out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH). This allows for the direct assignment of the carbon signal for each protonated carbon by correlating the known proton chemical shifts with their attached carbons. For example, the signal for the H-2 proton would correlate with the C-2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons (typically ²JCH and ³JCH), which is instrumental in connecting different spin systems and assigning quaternary carbons. Key HMBC correlations expected for this compound would include:

The N-H proton to C-2, C-3, and C-7a.

The H-2 proton to C-3, C-3a, and the carbonyl carbon.

The protons of the ethyl group to the carbonyl carbon.

The aromatic protons to adjacent and more distant carbons, helping to confirm the substitution pattern.

Table 2: Expected Key 2D NMR Correlations for this compound

Experiment Correlating Nuclei Expected Key Correlations
COSY ¹H - ¹HH-4 ↔ H-5, H-5 ↔ H-7, -OCH₂CH₃ ↔ -OCH₂CH₃
HSQC ¹H - ¹³C (¹J)H-2 ↔ C-2, H-4 ↔ C-4, H-5 ↔ C-5, H-7 ↔ C-7, -OCH₂CH₃ ↔ -OCH₂CH₃
HMBC ¹H - ¹³C (ⁿJ, n=2,3)N-H → C-2, C-3, C-7a; H-2 → C-3, C=O; H-4 → C-3, C-5, C-7a; H-7 → C-5, C-7a

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Group Vibrations (e.g., C=O, N-H)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions from the N-H bond, the C=O bond of the ester, and various vibrations of the aromatic ring.

The N-H stretching vibration of the indole ring is expected to appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. rsc.org The C=O stretching vibration of the ethyl ester is a strong, sharp absorption typically found around 1700-1720 cm⁻¹. rsc.org The C-F stretching vibration would likely appear in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will be observed in the 1625-1450 cm⁻¹ region. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Indole)Stretching3300 - 3500Medium
C=O (Ester)Stretching1700 - 1720Strong
C=C (Aromatic)Stretching1625 - 1450Medium to Weak
C-O (Ester)Stretching1300 - 1150Medium
C-F (Aromatic)Stretching1250 - 1000Medium to Strong
C-H (Aromatic)Stretching> 3000Medium to Weak
C-H (Aliphatic)Stretching< 3000Medium to Weak

Note: The expected wavenumbers are based on typical ranges for these functional groups and data from similar indole structures. rsc.org

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of this compound.

The UV-visible absorption spectrum of indole and its derivatives is characterized by two main electronic transitions in the near-UV region, designated as the ¹La and ¹Lb transitions. The ¹Lb transition is typically lower in energy and appears as a structured band at longer wavelengths, while the ¹La transition is more intense and occurs at shorter wavelengths. nih.govcore.ac.uk The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring.

For 6-fluoroindole-3-acetic acid, a closely related compound, the absorption spectrum shows maxima that can be attributed to these transitions. core.ac.uk The fluorine substituent at the 6-position is known to cause a significant increase in the fluorescence quantum yield compared to the parent indole-3-acetic acid. core.ac.uk Similar behavior would be expected for this compound.

The absorption and emission maxima are also influenced by the polarity of the solvent. In general, for indoles, a bathochromic (red) shift is observed in the fluorescence emission spectrum as the solvent polarity increases, which is indicative of a more polar excited state. core.ac.ukacs.org

Table 4: Predicted UV-Visible Absorption and Fluorescence Data for this compound

Spectroscopic Parameter Predicted Wavelength Range (nm) Notes
Absorption Maximum (¹La) ~260-280Influenced by substitution and solvent.
Absorption Maximum (¹Lb) ~280-300Often shows vibrational fine structure.
Fluorescence Emission Maximum ~340-370Sensitive to solvent polarity; expected to be higher in more polar solvents.

Note: The predicted wavelength ranges are based on data for 6-fluoroindole-3-acetic acid and general trends for substituted indoles. core.ac.uk

Spectroscopic Signatures of Substituent Effects on Chromophore Properties

The indole ring system constitutes a unique chromophore, and the introduction of substituents can significantly modulate its electronic and photophysical properties. The fluorine atom at the 6-position and the ethyl carboxylate group at the 3-position in this compound exert distinct electronic effects on the indole chromophore.

The ethyl carboxylate group at the 3-position is a well-established electron-withdrawing group due to the carbonyl moiety. This group significantly influences the electron density distribution within the indole ring.

A computational study on the substitution effect on the ground and excited electronic states of the indole chromophore has shown that in-plane small adjacent groups can increase the electron density of the indole ring. rsc.org Conversely, out-of-plane long substituent groups have a minor effect. rsc.org In the case of this compound, the fluorine atom is in-plane, while the ethyl carboxylate group has more conformational flexibility.

Table 1: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), distinct aromatic proton signals influenced by the fluorine substitution, and a signal for the N-H proton of the indole ring.
¹³C NMR Resonances for the ethyl group carbons, aromatic carbons with C-F coupling, the carbonyl carbon of the ester, and the carbons of the indole ring.
FT-IR Characteristic absorption bands for N-H stretching, C-H stretching of the aromatic and aliphatic groups, C=O stretching of the ester, and C-F stretching.
UV-Vis Absorption maxima corresponding to the π-π* transitions of the indole chromophore, potentially shifted due to the electronic effects of the substituents.

This table is based on general spectroscopic principles and data for related indole derivatives.

Structural Determination through X-ray Diffraction

X-ray diffraction is a powerful technique for the precise determination of the three-dimensional atomic arrangement in a crystalline solid. While a specific crystal structure for this compound was not found in the provided search results, analysis of closely related fluorinated indole derivatives can provide significant insights into its expected structural features.

For instance, the crystal structure of 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one reveals a three-dimensional supramolecular architecture. bldpharm.com Similarly, the crystal structure of 5-Fluoro-1H-indole-3-carboxylic acid shows that the carboxyl group is slightly twisted from the indole-ring plane, and the molecules form dimers through hydrogen bonding. nih.gov

Based on these related structures, it is anticipated that the crystal structure of this compound would exhibit the following characteristics:

Planarity: The indole ring system is expected to be largely planar.

Conformation of the Ester Group: The ethyl carboxylate group at the 3-position will have a specific orientation relative to the indole plane, which will be influenced by steric and electronic factors.

Intermolecular Interactions: Hydrogen bonding involving the N-H group of the indole and the carbonyl oxygen of the ester group is expected to play a crucial role in the crystal packing. Pi-pi stacking interactions between the aromatic indole rings are also likely to be observed. The fluorine atom can participate in weak hydrogen bonds and other dipole-dipole interactions, further influencing the crystal lattice.

Table 2: Crystallographic Data for a Related Compound: 5-Fluoro-1H-indole-3-carboxylic acid

ParameterValue
Chemical Formula C₉H₆FNO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 4.4176 (9)
b (Å) 11.073 (2)
c (Å) 16.014 (3)
β (°) ** 96.63 (3)
Volume (ų) **778.1 (3)
Z 4
Data from a study on 5-Fluoro-1H-indole-3-carboxylic acid. nih.gov

The precise bond lengths, bond angles, and torsion angles for this compound would require a dedicated single-crystal X-ray diffraction study. Such data would be invaluable for understanding the subtle conformational preferences and the nature of the intermolecular forces that govern its solid-state structure.

Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations offer a powerful lens to examine the intrinsic properties of ethyl 6-fluoroindole-3-carboxylate. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For indole (B1671886) derivatives, the B3LYP functional combined with a basis set like 6-311++G(d,p) has been shown to provide reliable results for both ground and excited state properties. chemrxiv.orgijrar.org

In a related compound, ethyl indole-2-carboxylate, DFT calculations have revealed key structural details. ijrar.org For instance, the bond angles around the C2 atom are all close to 120°, confirming its sp2 hybridization. ijrar.org The fusion of the benzene (B151609) and pyrrole (B145914) rings influences bond lengths, with the C4-C9 bond being the longest in the benzene ring at 1.426 Å. ijrar.org The presence of the electron-withdrawing carboxylic group lengthens the C2-C10 bond to 1.465 Å, while the C10-O11 bond length of 1.216 Å indicates its double bond character. ijrar.org These computational findings are often validated by comparison with experimental data from techniques like X-ray diffraction. exlibrisgroup.com

Vibrational analysis, also performed using DFT, calculates the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. For ethyl indole-2-carboxylate, the C-H stretching modes of the phenyl ring are identified in the 3051-3070 cm⁻¹ region in the FT-IR spectrum and at 3060 cm⁻¹ in the FT-Raman spectrum, which aligns well with calculated values. ijrar.org The C-H out-of-plane bending vibrations, typically found between 675 and 900 cm⁻¹, can provide information about the substitution pattern on the ring. ijrar.org

Table 1: Selected Calculated Bond Lengths and Angles for an Indole Carboxylate Derivative

ParameterValue
Bond Lengths (Å)
C4-C91.426
C2-C101.465
C10-O111.216
C-H (pyrrole)1.078-1.084
**Bond Angles (°) **
N1-C2-C3109.29

Note: Data is for the related compound ethyl indole-2-carboxylate, calculated using the B3LYP/6-311++G(d,p) method. ijrar.org

High-Level Computational Methods for Excited States (e.g., DFT/MRCI, CC2, SCS-CC2)

To understand the behavior of this compound upon absorption of light, high-level computational methods are employed to study its excited states. Time-dependent DFT (TD-DFT) is a common choice for calculating vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in UV-Vis spectroscopy. chemrxiv.org

Studies on the parent indole molecule show that the B3LYP functional can reasonably predict the energies of low-lying excited states. chemrxiv.org For instance, the calculated energy difference between the first two excited states of indole was 0.14 eV, which is in good agreement with the experimental value of 0.17 eV. chemrxiv.org Upon excitation, the geometry of indole derivatives can change, with bond angles in the five-membered ring approaching the ideal 120° for a planar sp2 configuration. chemrxiv.org

Molecular Modeling for Structure-Reactivity and Structure-Property Relationships

Molecular modeling techniques are instrumental in establishing relationships between the structure of a molecule and its chemical reactivity or physical properties.

Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Chemical Reactivity Profiles

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For indole derivatives, QSAR studies have been used to understand their inhibitory activity against enzymes like cyclooxygenase-2 (COX-2). nih.gov These studies reveal that steric and electrostatic interactions are key factors in the enzyme-ligand interaction. nih.gov A successful QSAR model for a series of isoindole derivatives showed a strong correlation (r = 0.940) and good predictive ability, which can guide the design of more potent inhibitors. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its conformational changes and interactions with its environment. MD simulations are particularly useful for understanding how a molecule like this compound interacts with solvent molecules. rsc.orgresearchgate.net

For the parent indole molecule, simulations have shown that in aqueous solution, solvent reorganization plays a significant role in stabilizing the excited state energies. rsc.org By combining implicit and explicit solvent models, a more accurate description of the solvated system can be achieved. rsc.org MD simulations can also be used to calculate important transport properties like diffusion coefficients and ionic conductivity in electrolyte solutions containing related compounds. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The way molecules of this compound interact with each other in the solid state is crucial for determining its crystal structure and physical properties. These intermolecular interactions can be studied both experimentally through X-ray crystallography and computationally.

In other quinolone carboxylic acid derivatives, which share structural similarities, intermolecular hydrogen bonds provide stabilization in the range of a few kcal/mol. mdpi.com The presence of fluorine atoms can also lead to halogen bonding, such as C–F⋯F–C contacts, although these are generally considered electrostatically unfavorable. mdpi.com Furthermore, the extended aromatic systems in these molecules can interact through dispersion forces, leading to π-π stacking. mdpi.com

Research Applications in Organic Synthesis and Advanced Materials Science

Ethyl 6-Fluoroindole-3-carboxylate as a Versatile Synthetic Building Block

The reactivity of the indole (B1671886) nucleus, coupled with the functional handles provided by the ester and the fluorine atom, allows for a wide range of chemical transformations. This makes this compound a key starting material for the construction of intricate molecular frameworks.

This compound serves as a foundational element in the design and synthesis of complex organic molecules. The indole ring system is a privileged scaffold in numerous biologically active natural products and synthetic compounds. The presence of the electron-withdrawing ester at the 3-position and the fluorine atom at the 6-position modifies the reactivity of the indole ring, influencing the regioselectivity of further chemical modifications. For instance, the N-H group of the indole can be readily alkylated or acylated to introduce a variety of substituents. nih.gov The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to an alcohol, providing further points for diversification. These transformations allow for the systematic construction of complex molecular architectures with tailored properties.

The indole scaffold of this compound is a platform for the synthesis of a variety of other heterocyclic systems. Through multi-step synthetic sequences, the indole ring can be annulated or transformed into more complex fused heterocyclic structures. For example, derivatives of indole-3-carboxylates can be used to synthesize quinoline-based structures. While not starting from the exact title compound, studies on the synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives demonstrate the utility of fluorinated carboxylates in building complex heterocyclic systems with potential biological activities. researchgate.net The general strategy often involves the cleavage of the indole ring and subsequent recyclization to form the new heterocyclic core. This versatility makes this compound a valuable precursor for generating libraries of diverse heterocyclic compounds for screening in drug discovery and materials science applications.

Strategic Intermediate in the Preparation of Agrochemically Relevant Indole Derivatives (emphasis on synthetic routes and chemical modifications)

While specific examples of this compound in the synthesis of commercialized agrochemicals are not widely reported in publicly available literature, the indole scaffold itself is of significant interest in agrochemical research. Many natural and synthetic indole derivatives exhibit potent herbicidal, insecticidal, and fungicidal activities. The introduction of a fluorine atom into an organic molecule is a common strategy in agrochemical design to enhance efficacy, metabolic stability, and bioavailability.

Given these considerations, this compound represents a strategic intermediate for the synthesis of novel agrochemically relevant compounds. Synthetic routes would likely involve the modification of the ester and the indole nitrogen, as well as electrophilic substitution on the indole ring, to introduce toxophoric groups or moieties that enhance transport and binding to the target site in pests or weeds. The development of synthetic methodologies to efficiently and selectively functionalize this building block could lead to the discovery of new and effective agrochemicals.

Role in the Synthesis of Advanced Pharmaceutical Precursors and Intermediates (emphasis on chemical synthesis and structural diversity)

The application of this compound and its analogs as intermediates in the synthesis of pharmaceutical precursors is a more documented area of research. The fluorinated indole motif is a key component of many biologically active compounds. The fluorine atom can enhance binding affinity to target proteins and improve pharmacokinetic properties.

Research on the synthesis of N-aminoindole ureas from the related ethyl 1-amino-6-(trifluoromethyl)-1H-indole-3-carboxylate highlights the utility of such scaffolds in generating compounds for pharmaceutical research. The synthesis involves N-amination of the indole followed by reaction with isocyanates to produce a library of ureas. This approach demonstrates how the core structure can be readily diversified to explore structure-activity relationships.

Furthermore, the synthesis of novel quinolone derivatives from fluorinated precursors showcases the potential for creating compounds with significant biological activity, including antimicrobial and cytotoxic effects against cancer cell lines. researchgate.net These studies underscore the importance of fluorinated heterocyclic carboxylates as building blocks for generating structurally diverse molecules with potential therapeutic applications.

Derivative TypeSynthetic ApproachPotential Biological Activity
N-Aminoindole UreasN-Amination followed by reaction with isocyanatesVaried, dependent on urea (B33335) substituent
Quinolone CarboxylatesMulti-step synthesis involving ring formationAntimicrobial, Cytotoxic

Exploitation in the Development of Luminescent Materials (e.g., Organic Light-Emitting Diodes (OLEDs), focusing on chromophore modification and optical properties)

Indole derivatives are known to possess interesting photophysical properties, and they have been investigated for applications in luminescent materials, including as components of organic light-emitting diodes (OLEDs). The indole ring system is an electron-rich heterocycle that can act as an effective electron donor in push-pull chromophores. The introduction of a fluorine atom can modulate the electronic properties of the indole ring, affecting the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While specific studies on the application of this compound in OLEDs are not prominent in the literature, its structure suggests potential utility in this area. The ester group can be modified to attach other chromophoric units or to tune the solubility and film-forming properties of the material. By strategically combining the electron-donating indole core with suitable electron-accepting moieties, it is conceivable to design novel push-pull dyes with tailored absorption and emission characteristics. Further research into the derivatization of this compound could lead to the development of new and efficient materials for optoelectronic applications.

Utility in Mechanistic Organic Chemistry Studies to Elucidate Reaction Pathways

This compound, with its array of functional groups and substituents, is a suitable substrate for studying various reaction mechanisms in organic chemistry. The electron-donating nitrogen and the electron-withdrawing ester and fluorine atom create a complex electronic environment on the indole ring, making it an interesting model for investigating the principles of electrophilic aromatic substitution.

For example, the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation on the 6-fluoroindole (B127801) ring can provide insights into the directing effects of the substituents. The kinetics of these reactions can be studied to quantify the activating and deactivating effects of the fluorine and ester groups. Furthermore, the ester functionality can be used to probe the mechanisms of hydrolysis and transesterification reactions under various catalytic conditions. While specific mechanistic studies employing this compound are not extensively documented, its structure provides a valuable platform for elucidating fundamental principles of organic reactivity.

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The clarion call for greener and more sustainable chemical processes resonates strongly in the synthesis of complex molecules like Ethyl 6-Fluoroindole-3-carboxylate. Future research will undoubtedly focus on moving beyond traditional, often harsh, synthetic routes to more environmentally benign alternatives.

One of the most promising avenues is the adoption of flow chemistry . Continuous flow processes offer significant advantages over batch synthesis, including enhanced reaction control, improved safety, and scalability. mdpi.comnih.gov The implementation of flow reactors can lead to higher yields and purity of indole (B1671886) derivatives in significantly shorter reaction times. nih.gov For instance, the Fischer indole synthesis, a cornerstone of indole chemistry, has been successfully adapted to flow conditions, demonstrating the potential for high-temperature/pressure reactions to be conducted safely and efficiently. researchgate.net

The development of recyclable catalysts is another critical area of research. rsc.orgrsc.org Heterogeneous catalysts, such as copper-aluminium hydrotalcite, have shown high activity and stability in indole synthesis, with the added benefit of being easily separated and reused, thus minimizing waste and cost. rsc.orgrsc.org Similarly, magnetic nanoparticles are emerging as a green and sustainable catalytic platform for the synthesis of indole derivatives, offering high reusability.

Furthermore, the principles of green chemistry , such as the use of greener solvents (e.g., water or ethanol), microwave-assisted synthesis, and catalyst-free reactions, will be pivotal. nih.govrsc.orgtandfonline.comtandfonline.com Recent studies have highlighted the successful synthesis of functionalized indoles using these approaches, paving the way for more atom-economical and less hazardous production methods for this compound and its analogues. rsc.orgacs.org

Sustainable Approach Key Advantages Relevant Research Focus
Flow ChemistryEnhanced reaction control, improved safety, scalability, shorter reaction times.Fischer indole synthesis under flow, multi-step continuous flow assembly. mdpi.comnih.govresearchgate.net
Recyclable CatalystsReduced waste, lower cost, reusability.Copper-aluminium hydrotalcite, magnetic nanoparticles. rsc.orgrsc.org
Green Chemistry PrinciplesUse of benign solvents, reduced energy consumption, atom economy.Microwave-assisted synthesis, catalyst-free reactions, use of water or ethanol (B145695) as solvents. nih.govrsc.orgtandfonline.comtandfonline.com

Exploration of Undiscovered Reactivity Patterns and Selective Functionalization

The presence of a fluorine atom at the 6-position and an ethyl carboxylate group at the 3-position of the indole ring in this compound creates a unique electronic landscape that is yet to be fully exploited. Future research will delve into understanding and harnessing the subtle electronic effects of these substituents to achieve novel and selective functionalizations.

A key area of exploration will be the C-H functionalization of the indole core. umich.edursc.org Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups without the need for pre-functionalized starting materials. umich.edursc.org Research into the regioselective C-H functionalization of the benzenoid ring of 6-fluoroindoles could lead to the synthesis of a diverse array of novel derivatives with unique properties. nih.gov The development of palladium-catalyzed methods for the dual C-H functionalization at the C-2 and C-3 positions of indoles to synthesize fluorinated isocryptolepine analogues showcases the potential in this area. nih.gov

The selective functionalization at other positions of the 6-fluoroindole (B127801) scaffold is also a significant challenge. For instance, methods for the selective borylation of different positions on the 6-fluoroindole ring have been developed, opening up possibilities for late-stage functionalization and the creation of diverse molecular libraries. ossila.com Understanding the directing effects of the existing substituents will be crucial for achieving high regioselectivity in these transformations.

Furthermore, exploring the reactivity of the indole nitrogen and the ethyl ester will provide additional avenues for derivatization. The development of dynamic kinetic resolution techniques for indole-based compounds highlights the potential for creating stereochemically complex molecules with high precision. acs.orgacs.orgnih.gov

Application of Advanced Spectroscopic Techniques for Dynamic Process Monitoring

The optimization and control of chemical reactions are paramount for ensuring efficiency, safety, and the desired product quality. The application of advanced spectroscopic techniques for real-time, in-situ monitoring of the synthesis of this compound and its derivatives is a burgeoning area of research.

Process Analytical Technology (PAT) , which utilizes in-line and on-line analytical tools, will play a crucial role. Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information on reactant consumption, product formation, and the presence of intermediates. This data is invaluable for understanding reaction kinetics and mechanisms, as well as for optimizing reaction conditions. The integration of such analytical methods with flow chemistry setups is particularly powerful, allowing for rapid process development and control. uc.pt

Advanced Nuclear Magnetic Resonance (NMR) techniques are also poised to make significant contributions. For instance, kinetic studies of indole reactions can be performed using NMR to elucidate reaction pathways and determine rate constants. researchgate.net Furthermore, specialized NMR techniques can be employed to study the structure and dynamics of transient intermediates, providing deeper insights into the reaction mechanism. The use of 19F NMR, in conjunction with 15N-1H HSQC NMR, has been demonstrated for studying protein-protein interactions using 6-fluoroindole as a label, showcasing the utility of fluorine as a spectroscopic probe. ossila.com

Spectroscopic Technique Application in Indole Synthesis Potential Insights
In-situ FTIR/RamanReal-time reaction monitoring.Reaction kinetics, intermediate detection, endpoint determination.
Advanced NMRMechanistic studies, kinetic analysis.Reaction pathways, rate constants, structure of intermediates. researchgate.net
19F NMRFluorine-specific monitoring and probing.Reaction progress, environmental sensitivity, structural analysis. ossila.com

Integration of Predictive Computational Design with High-Throughput Experimental Synthesis

The synergy between computational chemistry and experimental synthesis is set to revolutionize the discovery and development of new molecules. For this compound and its derivatives, this integrated approach will enable a more rational and efficient exploration of chemical space.

Predictive computational modeling can be employed to design novel derivatives with desired properties. nih.gov Quantum-mechanical calculations can predict electronic properties, reactivity, and spectroscopic signatures, guiding the selection of synthetic targets. nih.gov Molecular modeling can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, which is crucial for drug discovery applications. frontiersin.orgnih.gov

High-throughput experimentation (HTE) allows for the rapid synthesis and screening of large libraries of compounds. youtube.comchemspeed.com When combined with predictive modeling, HTE can be used to quickly validate computational hypotheses and identify lead compounds with optimal characteristics. Automated synthesis platforms, capable of performing numerous reactions in parallel on a small scale, will be instrumental in this process. rug.nl This combination of "in silico" design and rapid "in vitro" synthesis and testing will significantly accelerate the discovery of new functional molecules based on the this compound scaffold.

Expanding Research Applications into Emerging Areas of Chemical Sciences

While the primary focus for many indole derivatives has been in medicinal chemistry, the unique properties of this compound open doors to a broader range of applications in emerging scientific fields. creative-proteomics.comwisdomlib.orgnih.govmdpi.comontosight.ai

In materials science , the fluorinated indole core could be incorporated into novel organic electronic materials. The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the indole ring system, making it a potential building block for organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and organic semiconductors. ossila.com

In the realm of chemical biology , the fluorine atom can serve as a valuable probe for studying biological systems. As mentioned, 19F NMR is a powerful technique for in-vitro studies, and the introduction of a fluorine atom into a biologically active molecule can provide a handle for monitoring its interactions with proteins and other biomolecules. ossila.com

Furthermore, the development of indole-based catalysts is an area with significant potential. The indole scaffold can be functionalized to create ligands for transition metal catalysts, potentially leading to new catalytic systems with unique reactivity and selectivity.

The continued exploration of the fundamental chemistry of this compound, coupled with a forward-looking approach to its application, will undoubtedly lead to exciting discoveries and innovations across the chemical sciences.

Q & A

Q. What strategies mitigate crystallographic twinning in this compound crystals?

  • Methodological Answer :
  • Seed screening : Use microseeding to obtain single-domain crystals.
  • Twin refinement : In SHELXL, apply TWIN/BASF commands to model twinning ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.